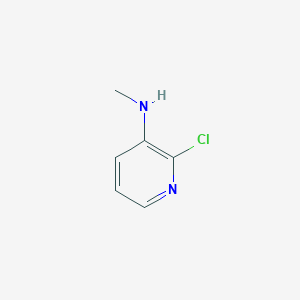
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family, which is known for its diverse biological activities. Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This may help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, it also has some limitations. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases. In addition, more studies are needed to fully understand its mechanism of action and its effects on the body. Finally, future research may focus on the development of new derivatives of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- with improved properties and activities.
Synthesemethoden
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The resulting product is then reduced with sodium borohydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antimicrobial, antiviral, anti-inflammatory, and anticancer activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
| 96159-92-1 | |
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
| 96159-92-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



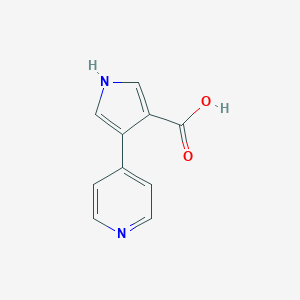
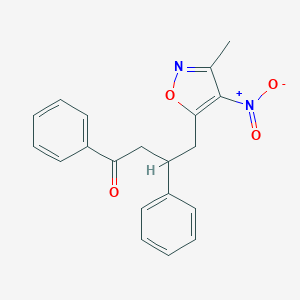
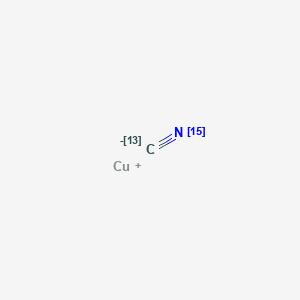
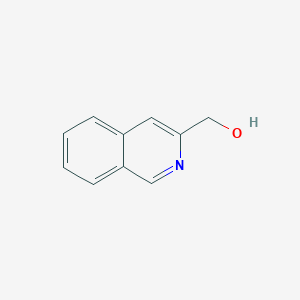
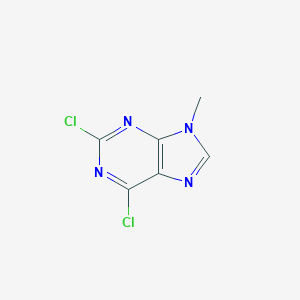
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
